アリソルG

説明

この化合物は、伝統的に中国薬草学において、脂質低下、抗炎症、抗動脈硬化作用のために使用されてきました . アリスルGは、特に肥満と肝臓病の治療における潜在的な治療効果で知られています .

2. 製法

合成経路と反応条件: アリスルGの合成は、オモダカの乾燥した根茎から化合物を抽出することで行われます。 抽出プロセスには通常、エタノールまたはメタノールなどの溶媒を使用し、その後、クロマトグラフィー技術を使用して精製します .

工業生産方法: アリスルGの工業生産には、大規模な抽出と精製プロセスが含まれます。 根茎は収穫され、乾燥され、細かい粉末にされます。 粉末はその後、溶媒抽出を受け、粗抽出物は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、アリスルGが単離されます .

科学的研究の応用

作用機序

アリスルGの作用機序には、特定の分子標的と経路との相互作用が含まれます。

カンナビノイドタイプ1受容体 (CB1R) アンタゴニズム: アリスルGは、末梢CB1Rアンタゴニストとして作用し、食欲を抑制し、体重減量を促進します.

生化学分析

Biochemical Properties

Alisol G interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to interact with c-myc DNA, a potential target of Alisol G with respect to its anti-hepatoma effects . The interaction of Alisol G with c-myc DNA is a process of static quenching .

Cellular Effects

Alisol G has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been identified to augment anti-hepatoma efficiencies in the presence of metal ions Cu2+ and Fe3+ . In addition, Alisol G has been found to exert a strong inhibitory effect on inflammation and cell apoptosis .

Molecular Mechanism

The molecular mechanism of Alisol G involves its interaction with c-myc DNA. A 1:1 complex is formed between Alisol G and c-myc DNA, and this interaction is strengthened by metal ions . Molecular docking and molecular dynamics simulation further revealed that the higher binding affinity between Alisol G-Fe3+ complex and c-myc DNA as compared to Alisol G-Cu2+ complex .

Dosage Effects in Animal Models

Alisol G has been found to effectively reduce the weight of obese mice .

Metabolic Pathways

Alisol G is involved in various metabolic pathways. For instance, it has been found to stimulate lipolysis in 3T3-L1 adipocytes by activating the AMPK/ACC/SREBP-1c pathway .

Transport and Distribution

Alisol G is mainly distributed in intestinal midgut, mucosa, and small intestine, with little brain exposure, suggesting that the intestine may be the main acting sites of Alisol G .

Subcellular Localization

Given its distribution in the intestine and little brain exposure, it can be inferred that Alisol G may primarily localize in the peripheral tissues .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Alisol G involves the extraction of the compound from the dried rhizomes of Alisma orientalis. The extraction process typically includes the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques .

Industrial Production Methods: Industrial production of Alisol G involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Alisol G .

化学反応の分析

反応の種類: アリスルGは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その薬理作用を強化するために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤は、アリスルGを酸化するために使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤は、アリスルGを還元するために使用されます。

主な生成物: これらの反応から形成される主な生成物には、アリスルGのさまざまな誘導体があり、それらは生物活性を強化または変更している可能性があります .

4. 科学研究の応用

化学: アリスルGは、トリテルペノイド化学を研究し、新しい合成方法論を開発するための貴重な化合物として役立ちます.

生物学: 生物学的研究では、アリスルGは、細胞プロセスへの影響と治療薬としての可能性を調査するために使用されます.

類似化合物との比較

. これらの類似の化合物と比較して、アリスルGはユニークな特性を示します。

アリスルAとアリスルB: これらの化合物は、脂質低下と抗炎症作用も有していますが、アリスルGは体重減少と脂質代謝の改善においてより有意な効果を示しています.

アリスルA 24-アセテートとアリスルB 23-アセテート: これらの誘導体は、抗癌特性について研究されてきましたが、アリスルGのc-myc DNAとの相互作用と金属イオンとの増強された効果により、癌療法のユニークな候補となっています.

特性

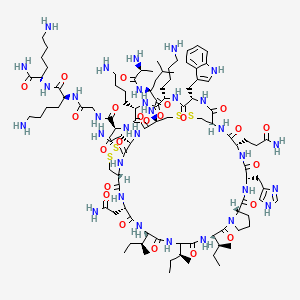

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNDANGOFVYODW-XCXJHVMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318735 | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155521-46-3 | |

| Record name | Alisol G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Alisol G?

A1: Alisol G acts as a CB1R antagonist, primarily targeting peripheral CB1Rs. [] While its exact mechanism is still under investigation, studies suggest that it binds to CB1Rs and blocks the binding of endogenous cannabinoids, thereby inhibiting the downstream signaling pathways associated with metabolic regulation, potentially leading to reduced food intake and weight loss. []

Q2: What is the structural characterization of Alisol G?

A2: Alisol G is a protostane-type triterpene with the molecular formula C30H48O4. [] Its structure is characterized by a protostane skeleton with hydroxyl groups at positions 11β, 23S, and 24S, and a double bond between C-13 and C-17. [, ] Detailed spectroscopic data, including 1H-NMR, 13C-NMR, DEPT 90, DEPT 135, HSQC, HMBC, 1H-1H COSY, and ESI-MS, have been used to elucidate its structure. []

Q3: What is the pharmacokinetic profile of Alisol G?

A3: Studies in rats have shown that Alisol G is primarily distributed in the intestinal tract, with the highest concentrations found in the midgut, mucosa, and small intestine. [] Notably, Alisol G exhibits limited brain exposure, suggesting that it does not readily cross the blood-brain barrier (BBB). [] This characteristic supports its potential as a peripheral CB1R antagonist, potentially minimizing central nervous system-related side effects.

Q4: What is the evidence supporting Alisol G's potential for treating obesity?

A4: Animal studies have demonstrated the hypolipidemic effects of Alisol G. In diabetic rats fed a high-fat and high-sugar diet, Alisol G significantly reduced serum total cholesterol and low-density lipoprotein cholesterol levels. [] Furthermore, Alisol G treatment altered the composition of gut microflora, particularly those involved in lipid metabolism, and modulated the expression of genes associated with cholesterol metabolism in the liver. []

Q5: How does the structure of Alisol G relate to its anti-proliferative activity?

A5: Research suggests that the C-16 oxidation state and the double bond between C-13 and C-17 in Alisol G's structure are crucial for its anti-proliferative activity against various cancer cell lines. [] Alisol G, along with other Alisma orientale-derived terpenoids like Alisol A, Alisol A 24-acetate, Alisol B, and Alisol B 23-acetate, exhibited inhibitory effects on cancer cell proliferation, with Alisol B and Alisol B 23-acetate showing the highest potency. [] This structure-activity relationship provides valuable insights for developing more potent and selective anti-cancer agents.

Q6: What analytical methods are used to quantify Alisol G?

A6: Several analytical techniques have been employed to detect and quantify Alisol G in biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for determining Alisol G concentrations in rat tissues. [] This method allows for accurate quantification of Alisol G, even at low concentrations, enabling researchers to study its pharmacokinetic properties. Additionally, ultra-fast liquid chromatography (UFLC) coupled with a diode array detector (DAD) has been used to simultaneously determine Alisol G and other triterpenoids in Alisma orientale extracts. [] These analytical methods are crucial for quality control and standardization of Alisma orientale preparations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

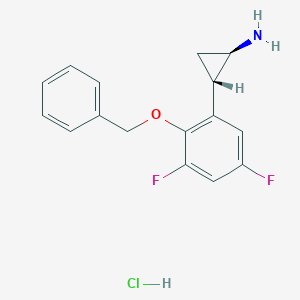

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

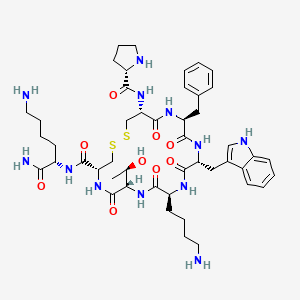

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

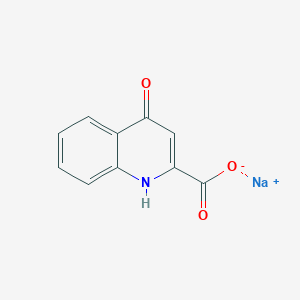

![1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE](/img/structure/B1139115.png)

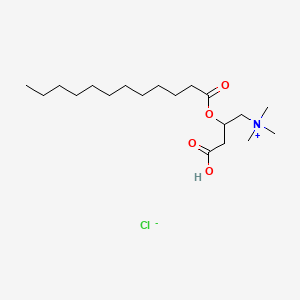

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)